7-(2-Chlorophenyl)-1-hydroxy-1,1-diphenylheptane-3,5-dione
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Overview
Description
7-(2-Chlorophenyl)-1-hydroxy-1,1-diphenylheptane-3,5-dione is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and two phenyl groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chlorophenyl)-1-hydroxy-1,1-diphenylheptane-3,5-dione typically involves multiple steps, including the formation of the heptane backbone and the introduction of the chlorophenyl and hydroxy groups. One common method involves the reaction of 2-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and diphenyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chlorophenyl)-1-hydroxy-1,1-diphenylheptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
7-(2-Chlorophenyl)-1-hydroxy-1,1-diphenylheptane-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Chlorophenyl)-1-hydroxy-1,1-diphenylheptane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Compounds with a similar structure that also exhibit various biological activities.
Flavonoids: Natural compounds with a similar backbone that have antioxidant and anti-inflammatory properties.
Uniqueness
7-(2-Chlorophenyl)-1-hydroxy-1,1-diphenylheptane-3,5-dione is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
CAS No. |
24118-63-6 |
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Molecular Formula |
C25H23ClO3 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
7-(2-chlorophenyl)-1-hydroxy-1,1-diphenylheptane-3,5-dione |
InChI |
InChI=1S/C25H23ClO3/c26-24-14-8-7-9-19(24)15-16-22(27)17-23(28)18-25(29,20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,29H,15-18H2 |
InChI Key |
YQWNFTFYVUKKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)CC(=O)CCC2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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